

Structure-Activity Relationship of 3-Oxo-1,4-Benzoxazine Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: *methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate*

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For Researchers, Scientists, and Drug Development Professionals

The 3-oxo-1,4-benzoxazine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. Derivatives of this core structure have been extensively explored as potential therapeutic agents, demonstrating promising antimicrobial, anticancer, and Na⁺/H⁺ exchange inhibitory effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 3-oxo-1,4-benzoxazine derivatives, supported by experimental data, detailed protocols, and mechanistic pathway visualizations to aid in the rational design of novel and more potent drug candidates.

Comparative Biological Activity Data

The biological efficacy of 3-oxo-1,4-benzoxazine derivatives is profoundly influenced by the nature and position of substituents on the benzoxazine ring system. The following tables summarize the quantitative data from various studies, highlighting key SAR trends.

Antimicrobial Activity

The antimicrobial potency of 3-oxo-1,4-benzoxazine derivatives is significantly modulated by substitutions on the aromatic ring and the nitrogen at position 4.

Table 1: Antimicrobial Activity (MIC, µg/mL) of Selected 3-Oxo-1,4-Benzoxazine Derivatives

Compound ID	R1	R2	R3	Gram-Positive Bacteria (MIC)	Gram-Negative Bacteria (MIC)	Fungi (MIC)	Reference
1a	H	H	H	>100	>100	>100	[1]
1b	6-SO ₂ NH-piperazine	H	H	31.25	62.5	62.5	[1]
1c	6-SO ₂ NH-4-methylpiperazine	H	H	31.25	62.5	62.5	[1]
2a	H	H	4-phenyl	>100	>100	>100	[1]
2h	6-SO ₂ NH-piperazine	H	4-(4-chlorophenyl)	31.25	31.25	62.5	[1]
4e	6-SO ₂ NH-(4-methoxyphenyl)	H	H	20 mm (Zone of Inhibition)	22 mm (Zone of Inhibition)	ND	[2]

ND: Not Determined

Key SAR Observations for Antimicrobial Activity:

- Unsubstituted Core: The basic 3-oxo-1,4-benzoxazine scaffold (1a) generally exhibits weak antimicrobial activity.

- **Sulfonamide Moiety:** Introduction of a sulfonamide group at the 6-position, particularly when linked to a piperazine or substituted piperazine ring (1b, 1c, 2h), significantly enhances both antibacterial and antifungal activity.[\[1\]](#)
- **N-4 Substitution:** Substitution on the nitrogen at the 4-position with aryl groups can influence potency, with electron-withdrawing groups on the aryl ring sometimes leading to improved activity.
- **Mechanism of Action:** Molecular docking studies suggest that these derivatives may exert their antimicrobial effect by targeting bacterial DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[\[2\]](#)[\[3\]](#)

Anticancer Activity

3-Oxo-1,4-benzoxazine derivatives have shown significant cytotoxic effects against various cancer cell lines. The SAR for anticancer activity is complex, with substitutions at multiple positions playing a critical role.

Table 2: Anticancer Activity (IC50, μ M) of Selected 3-Oxo-1,4-Benzoxazine Derivatives

Compound ID	Cancer Cell Line	IC50 (μ M)	Reference
6f	PC3 (prostate)	2.61	[4]
A549 (lung)	3.34	[4]	
MCF-7 (breast)	2.74	[4]	
HeLa (cervical)	7.04	[4]	
14b	A549 (lung)	7.59	[5] [6]
14c	A549 (lung)	18.52	[5] [6]

Key SAR Observations for Anticancer Activity:

- **Hybrid Molecules:** Hybrid molecules incorporating isoxazole and 1,2,3-triazole moieties have demonstrated potent anticancer activity across a range of cell lines.[\[4\]](#)

- **Triazole Linkage:** The linkage of a 1,2,3-triazole group to the benzoxazine core has been shown to be a successful strategy for developing active anticancer agents.[5][6]
- **Mechanism of Action:** The anticancer effects of these derivatives are often multifactorial, involving the induction of DNA damage, apoptosis, and autophagy.[5][6][7] Some derivatives have also been suggested to inhibit key signaling pathways like PI3K/mTOR and ERK1/2.[5][8]

Experimental Protocols

General Synthesis of 3-Oxo-1,4-Benzoxazine Derivatives

A common synthetic route to 3-oxo-1,4-benzoxazine derivatives involves the reaction of a 2-aminophenol with a chloroacetyl chloride derivative, followed by cyclization.

Step 1: N-Chloroacetylation of 2-Aminophenol To a stirred solution of a substituted 2-aminophenol in a suitable solvent (e.g., dichloromethane or acetone), an equimolar amount of chloroacetyl chloride is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for a specified time until the starting material is consumed (monitored by TLC). The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Step 2: Intramolecular Cyclization The N-chloroacetylated aminophenol is dissolved in a suitable solvent (e.g., ethanol or DMF), and a base (e.g., potassium carbonate or sodium hydride) is added. The mixture is heated to reflux for several hours. After cooling, the reaction mixture is poured into ice-water, and the precipitated solid is filtered, washed with water, and dried to afford the 3-oxo-1,4-benzoxazine derivative. Further purification can be achieved by recrystallization.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the synthesized compounds is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

- **Preparation of Inoculum:** Bacterial or fungal strains are grown on appropriate agar plates. A few colonies are transferred to sterile saline, and the turbidity is adjusted to match the 0.5 McFarland standard.
- **Serial Dilutions:** The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. Two-fold serial dilutions of the compounds are prepared in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.
- **Inoculation:** Each well is inoculated with the prepared microbial suspension.
- **Incubation:** The plates are incubated at 37 °C for 24 hours for bacteria and at 35 °C for 48 hours for fungi.
- **Determination of MIC:** The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Anticancer Activity (MTT Assay)

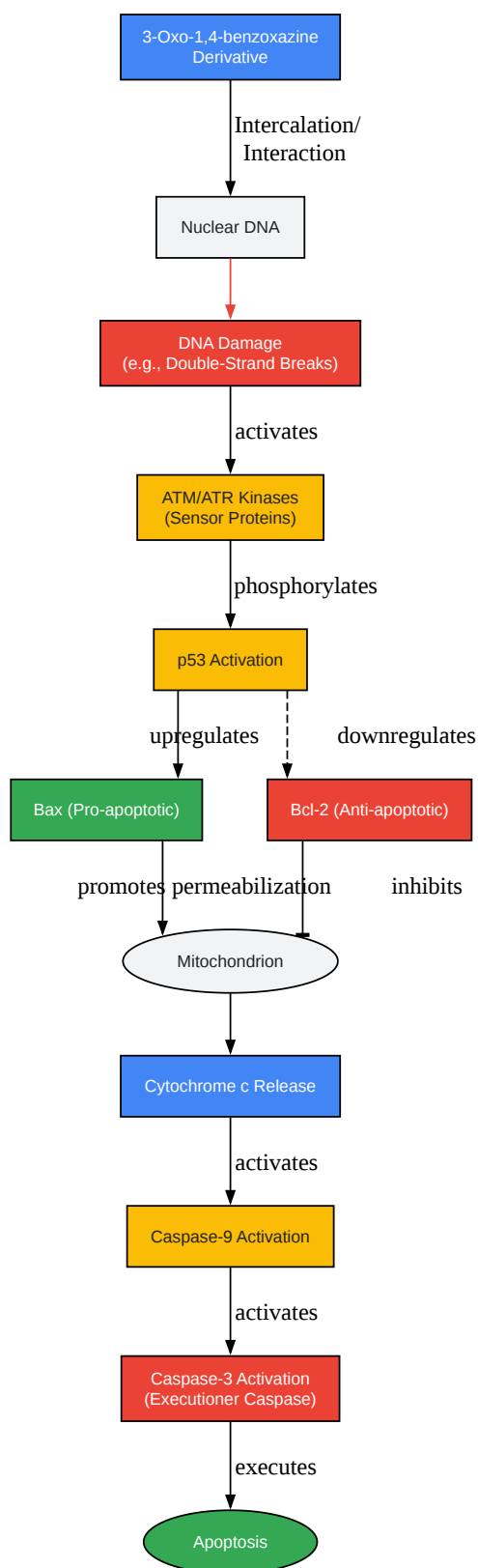
The cytotoxicity of the compounds against cancer cell lines is typically evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

- **Cell Seeding:** Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
- **Compound Treatment:** The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
- **MTT Addition:** After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plate is incubated for another 2-4 hours.
- **Formazan Solubilization:** The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a suitable solvent (e.g., DMSO or isopropanol).
- **Absorbance Measurement:** The absorbance of the colored solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Mechanistic Pathways and Visualizations

Anticancer Mechanism: DNA Damage and Apoptosis Induction

Several 3-oxo-1,4-benzoxazine derivatives exert their anticancer effects by inducing DNA damage, which subsequently triggers apoptotic cell death. This pathway often involves the activation of stress-response kinases and the executioner caspases.

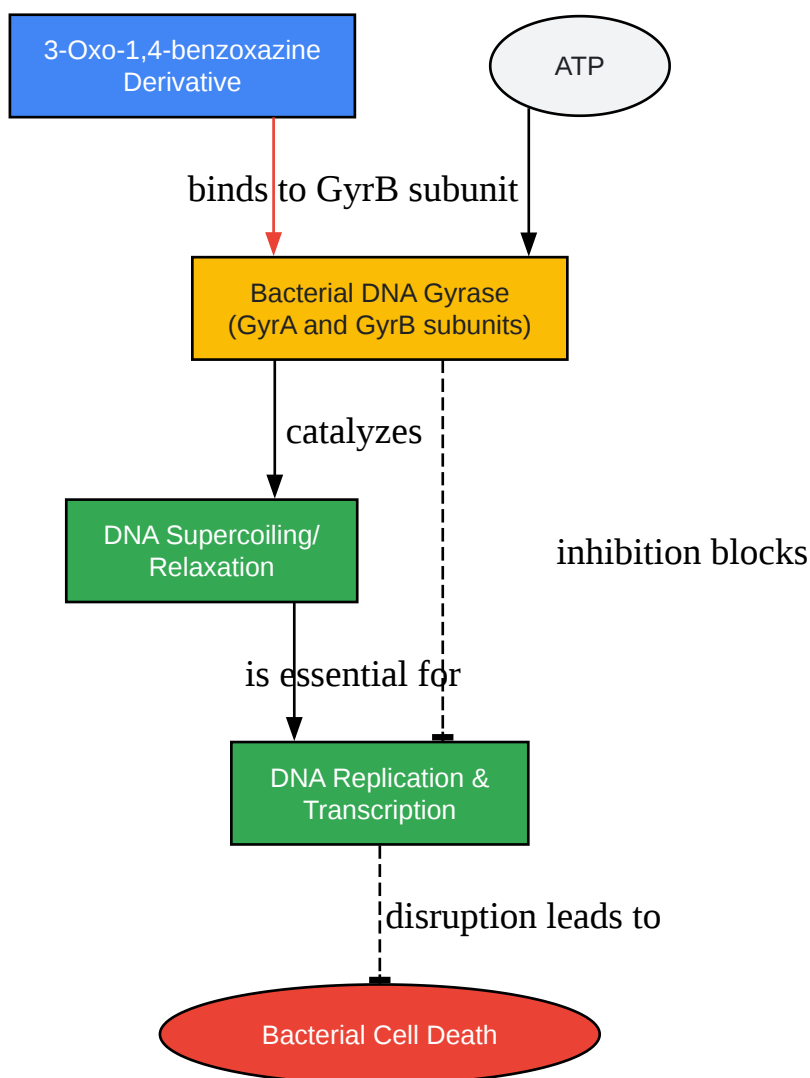


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Caption: Proposed pathway for anticancer activity via DNA damage.

Antimicrobial Mechanism: Inhibition of Bacterial DNA Gyrase

The antimicrobial action of certain 3-oxo-1,4-benzoxazine derivatives is attributed to their ability to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication and repair.



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Caption: Inhibition of DNA gyrase as a mechanism of antimicrobial action.

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